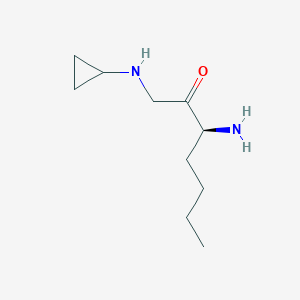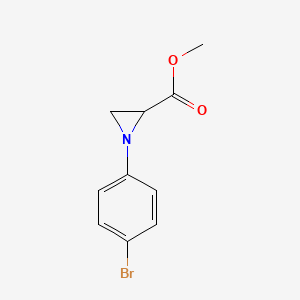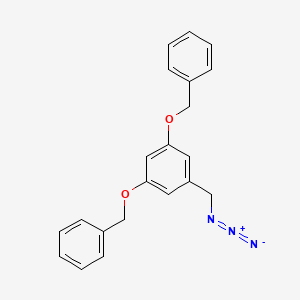![molecular formula C23H14N2O B12535475 4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile CAS No. 678187-95-6](/img/structure/B12535475.png)
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile is a chemical compound that features an anthracene moiety linked to a benzene ring with two cyano groups. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics .
Méthodes De Préparation
The synthesis of 4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile typically involves the Suzuki coupling reaction. This method allows for the formation of the carbon-carbon bond between the anthracene moiety and the benzene ring. The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate in a solvent such as toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in hydroanthracene derivatives .
Applications De Recherche Scientifique
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism by which 4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile exerts its effects is primarily through its interaction with light. The compound absorbs photons, leading to electronic excitation. This excited state can then undergo various processes, including fluorescence, where the compound emits light as it returns to its ground state . The molecular targets and pathways involved in these processes are related to the compound’s electronic structure and the nature of its substituents, which influence its photophysical behavior .
Comparaison Avec Des Composés Similaires
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile can be compared with other anthracene-based compounds, such as:
- 4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile
- 4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile
- 4-(10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile
These compounds share similar structural features but differ in their substituents, which can significantly impact their thermal, photophysical, and electroluminescence properties . The uniqueness of this compound lies in its specific combination of anthracene and benzene moieties with cyano groups, which confer distinct electronic and optical characteristics .
Propriétés
Numéro CAS |
678187-95-6 |
|---|---|
Formule moléculaire |
C23H14N2O |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-(anthracen-9-ylmethoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C23H14N2O/c24-13-18-9-10-20(12-19(18)14-25)26-15-23-21-7-3-1-5-16(21)11-17-6-2-4-8-22(17)23/h1-12H,15H2 |
Clé InChI |
XWXPCFCPZAEUGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC4=CC(=C(C=C4)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)


![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)

![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)
![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)


![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)
